molecular formula C9H13NO B2666123 5-Oxaspiro[3.5]nonane-8-carbonitrile CAS No. 1503527-20-5

5-Oxaspiro[3.5]nonane-8-carbonitrile

Cat. No.: B2666123
CAS No.: 1503527-20-5
M. Wt: 151.209
InChI Key: HZVTYMSWVCWFEU-UHFFFAOYSA-N
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Description

5-Oxaspiro[35]nonane-8-carbonitrile is a chemical compound with the molecular formula C9H13NO It is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrile group

Scientific Research Applications

5-Oxaspiro[3.5]nonane-8-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and chemical manufacturing.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-Oxaspiro[3.5]nonane-8-carbonitrile can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical substances.

Future Directions

While specific future directions for 5-Oxaspiro[3.5]nonane-8-carbonitrile are not mentioned in the sources I found, it’s clear that this compound is available for purchase from various chemical suppliers . This suggests that it may have potential applications in various fields of research or industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-8-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of radical chemistry, where a carbohydrate skeleton is fused with the spirocyclic structure using free radical reactions . The reaction conditions often include the use of photoexcited monoketones, α-diketones, furanones, and succinimides, which promote intramolecular hydrogen atom transfer and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and cyclization reactions used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-8-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or aldehydes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonane-8-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides rigidity and stability. These interactions can affect various molecular pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.5]nonane: Lacks the nitrile group but shares the spirocyclic structure.

    Spiro[3.5]nonane-8-carbonitrile: Similar structure but without the oxygen atom in the spiro ring.

    5-Oxaspiro[4.5]decane-8-carbonitrile: Larger spirocyclic ring with similar functional groups.

Uniqueness

5-Oxaspiro[35]nonane-8-carbonitrile is unique due to the presence of both the oxygen atom and the nitrile group within the spirocyclic structure

Properties

IUPAC Name

5-oxaspiro[3.5]nonane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVTYMSWVCWFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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